molecular formula C30H22N2 B8665123 4-(9-Phenyl-9h-carbazol-3-yl)diphenylamine

4-(9-Phenyl-9h-carbazol-3-yl)diphenylamine

Cat. No. B8665123
M. Wt: 410.5 g/mol
InChI Key: ATKDFNSBYLLHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(9-Phenyl-9h-carbazol-3-yl)diphenylamine is a useful research compound. Its molecular formula is C30H22N2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(9-Phenyl-9h-carbazol-3-yl)diphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(9-Phenyl-9h-carbazol-3-yl)diphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C30H22N2

Molecular Weight

410.5 g/mol

IUPAC Name

N-phenyl-4-(9-phenylcarbazol-3-yl)aniline

InChI

InChI=1S/C30H22N2/c1-3-9-24(10-4-1)31-25-18-15-22(16-19-25)23-17-20-30-28(21-23)27-13-7-8-14-29(27)32(30)26-11-5-2-6-12-26/h1-21,31H

InChI Key

ATKDFNSBYLLHRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 500 mL three-neck flask were put 6.5 g (26 mmol) of 4-bromodiphenylamine, 7.5 g (26 mmol) of 9-phenyl-9H-carbazole-3-boronic acid, and 400 mg (1.3 inmol) of tri(o-tolyl)phosphine. The air in the flask was replaced with nitrogen. To the mixture were added 100 mL of toluene, 50 mL of ethanol, and 14 mL of an aqueous solution of potassium carbonate (0.2 mol/L). Under reduced pressure, this mixture was degassed while being stirred. After the degassing, 67 mg (30 mmol) of palladium(II) acetate was added to the mixture. This mixture was refluxed at 100° C. for 10 hours. After the reflux, the organic layer of the mixture was separated, the aqueous layer was extracted with toluene, and the extracted solution was combined with the organic layer and then washed with a saturated aqueous sodium chloride solution. The combined organic layer was dried with magnesium sulfate. After the drying, this mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily light brown substance. This oily substance was purified by silica gel column chromatography (a developing solvent was a mixed solvent of hexane:toluene=4:6). After the purification, the substance was condensed to give a white solid. The white solid was recrystallized with a mixed solvent of dichloromethane and hexane to give 4.9 g of a white solid, which was the object of the synthesis, in a yield of 45%. A synthesis scheme of Step 2 is shown in (a-2) given below.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
67 mg
Type
catalyst
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
14 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
45%

Synthesis routes and methods II

Procedure details

Into a 500 mL three-neck flask were put 6.5 g (26 mmol) of 4-bromodiphenylamine, 7.5 g (26 mmol) of 9-phenyl-9H-carbazole-3-boronic acid, and 400 mg (1.3 mmol) of tri(o-tolyl)phosphine. The atmosphere in the flask was replaced with nitrogen. To the mixture were added 100 mL of toluene, 50 mL of ethanol, and 14 mL (0.2 mol/L) of potassium carbonate aqueous solution. Under reduced pressure, this mixture was degassed while being stirred. After the degassing, 67 mg (30 mmol) of palladium(II) acetate was added to the mixture. This mixture was refluxed at 100° C. for 10 hours. After the reflux, an aqueous layer of this mixture was extracted with toluene, and the extract was combined with an organic layer and then washed with a saturated saline solution. The organic layer was dried with magnesium sulfate. After the drying, this mixture was subjected to gravity filtration. The obtained filtrate was condensed to give an oily light brown substance. This oily substance was purified by silica gel column chromatography (a developing solvent was a mixed solvent of hexane:toluene=4:6). A white solid obtained after the purification was recrystallized with dichloromethane/hexane to give 4.9 g of a white solid, which was the object of the synthesis, in a yield of 45%.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
67 mg
Type
catalyst
Reaction Step Four
Quantity
14 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
45%

Synthesis routes and methods III

Procedure details

In a 500-mL three-neck flask, 6.5 g (26 mmol) of 4-bromodiphenylamine, 7.5 g (26 mmol) of 9-phenyl-9H-carbazol-3-boronic acid, and 400 mg (1.3 mmol) of tri(o-tolyl)phosphine were added, and the atmosphere in the flask was substituted by nitrogen. Then, 100 mL of toluene, 50 mL of ethanol, and 14 mL of aqueous solution of potassium carbonate (2.0 mol/L) were added to this mixture. The mixture was degassed while stirring under reduced pressure, which is followed by the addition of 67 mg (0.3 mmol) of palladium(II) acetate. This mixture was refluxed at 100° C. for 10 hours. After the reflux, the organic layer was separated from the aqueous layer, the aqueous layer was extracted with toluene, and the extract and the organic layer were combined and washed with brine. The organic layer was dried with magnesium sulfate, subjected to gravity filtration. The resulting filtrate was concentrated to give a pale brown oily product. The oily product was purified by silica gel column chromatography (the developing solvent containing a 4:6 ratio of hexane to toluene), and a white solid obtained after the purification was recrystallized with a mixed solvent of dichloromethane and hexane to give a white solid which was the desired substance. The yield was 4.9 g and 45%. The synthetic scheme of PCBA is shown in the scheme (C-4).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
67 mg
Type
catalyst
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

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